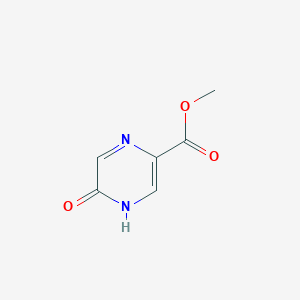

Methyl 5-hydroxypyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFXNPFSTYYFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429011 | |

| Record name | methyl 5-hydroxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-95-3 | |

| Record name | Methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-hydroxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-hydroxypyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Methyl 5-hydroxypyrazine-2-carboxylate: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This whitepaper provides a comprehensive technical overview of Methyl 5-hydroxypyrazine-2-carboxylate, a pyrazine derivative of significant interest to researchers and drug development professionals. The discovery of this compound is intrinsically linked to the metabolism of pyrazinamide, a first-line anti-tuberculosis drug. This guide details the history of its identification through metabolic studies of pyrazinamide, outlines its synthesis, and presents key experimental protocols and quantitative data.

Discovery and History: A Metabolite of a Landmark Drug

The history of this compound is not one of a direct discovery but rather an outcome of extensive research into the metabolic fate of the anti-tuberculosis drug, pyrazinamide. Following the discovery of pyrazinamide's potent antitubercular activity in 1952, significant effort was directed towards understanding its mechanism of action and metabolism in the human body.

Early studies focused on identifying the primary metabolites, with pyrazinoic acid being one of the first to be characterized. However, the journey to identifying hydroxylated metabolites, which are key to understanding the complete metabolic profile of pyrazinamide, took more time. 5-Hydroxypyrazine-2-carboxylic acid, the immediate precursor to this compound, was identified as a major metabolite formed through the action of liver enzymes.[1][2][3] The discovery of this carboxylic acid metabolite paved the way for the synthesis and study of its ester derivatives, including the methyl ester, for various research applications.

Metabolic Pathway of Pyrazinamide

This compound is a derivative of 5-hydroxypyrazine-2-carboxylic acid, a significant metabolite of pyrazinamide. The metabolic conversion of pyrazinamide primarily occurs in the liver and involves two key enzymes: a microsomal amidase and xanthine oxidase.[1][2]

The metabolic process can be summarized in the following steps:

-

Deamidation: Pyrazinamide is first hydrolyzed by a microsomal amidase to pyrazinoic acid.

-

Hydroxylation: Pyrazinoic acid is then oxidized by xanthine oxidase to form 5-hydroxypyrazine-2-carboxylic acid.[2]

Alternatively, pyrazinamide can be directly hydroxylated by xanthine oxidase to 5-hydroxypyrazinamide, which is then converted to 5-hydroxypyrazine-2-carboxylic acid by an amidase.[3] The formation of this compound would then be a subsequent esterification step, which can occur in vivo, though it is more commonly synthesized in a laboratory setting for research purposes.

Metabolic pathway of Pyrazinamide leading to 5-hydroxypyrazine-2-carboxylic acid.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation.[4]

General Synthesis Route

General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 5-hydroxypyrazine-2-carboxylic acid.

Materials:

-

5-Hydroxypyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-hydroxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

| Melting Point | 183-185 °C | [5] |

| Boiling Point | 424.1 °C at 760 mmHg | [5] |

| XLogP3 | -0.6 | [5] |

| Density | 1.39 g/cm³ | [5] |

Conclusion

While the discovery of this compound is not marked by a singular event, its history is deeply rooted in the metabolic studies of the vital anti-tuberculosis drug, pyrazinamide. Understanding its formation as a derivative of a key metabolite provides valuable insights for researchers in drug development and medicinal chemistry. The synthesis of this compound is straightforward, primarily achieved through the well-established Fischer esterification of its carboxylic acid precursor. This technical guide serves as a foundational resource, consolidating the available information on its discovery, synthesis, and key properties.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxypyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypyrazine-2-carboxylate is a significant heterocyclic organic compound, primarily recognized as a metabolite of pyrazinamide, a first-line antituberculosis drug. An understanding of its physicochemical properties is paramount for its application in medicinal chemistry, drug metabolism studies, and as a building block in organic synthesis. This technical guide provides a consolidated overview of the known physicochemical data, detailed experimental protocols for its characterization, and visual representations of its metabolic origin and analytical workflows.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to predicting its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [2] |

| CAS Number | 13924-95-3 | [1][2] |

| Appearance | White to off-white solid | |

| SMILES | COC(=O)C1=CNC(=O)C=N1 | |

| InChI Key | VNFXNPFSTYYFCZ-UHFFFAOYSA-N |

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Parameter | Value | Conditions | Source(s) |

| Melting Point | 183-185 °C | [2] | |

| Boiling Point | 424.1°C | at 760 mmHg | |

| Density | 1.39 g/cm³ | [2] | |

| Flash Point | 210.3 ± 27.3 °C | ||

| Refractive Index | 1.556 | ||

| pKa (Predicted) | 10.55 ± 0.40 | [2] | |

| XLogP3 (Predicted) | -0.6 | ||

| Solubility | Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents. |

Biological Significance and Metabolic Pathway

This compound is a downstream metabolite of pyrazinamide (PZA), a crucial drug in tuberculosis treatment. PZA is a prodrug that is converted in the body to its active form, pyrazinoic acid (POA). POA is then further metabolized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[3][4] this compound is the methyl ester of this hydroxylated metabolite. The accumulation of hydroxylated metabolites of PZA, such as 5-OH-PA, has been correlated with the hepatotoxicity associated with pyrazinamide therapy.[4][5] However, the intrinsic mechanism of action of this compound itself is not well-defined in scientific literature.[6]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.[7][8]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation: Finely powder a small amount of the compound using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly at a rate of 1-2°C per minute near the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the result as a melting point range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]

Materials:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

Solvent of interest (e.g., water, ethanol)

-

This compound

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base or acid.[10][11][12]

Materials:

-

Calibrated pH meter with an electrode

-

Automated titrator or a burette

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Beaker

-

This compound

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (typically purified water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette to dispense the titrant into the solution.

-

Titration: Begin stirring and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment. Collect more data points near the equivalence point where the pH changes most rapidly.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the equivalence point can be found from the inflection point of the curve (or the peak of the first derivative plot), and the pKa is the pH at half this volume.

References

- 1. This compound 13924-95-3, China this compound 13924-95-3 Manufacturers, China this compound 13924-95-3 Suppliers - chireach [chemnet.com]

- 2. 5-Hydroxypyrazine-2-carboxylic acid methyl ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. asdlib.org [asdlib.org]

"Methyl 5-hydroxypyrazine-2-carboxylate" CAS number 13924-95-3 properties

An In-depth Technical Guide to Methyl 5-hydroxypyrazine-2-carboxylate (CAS: 13924-95-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 13924-95-3, is a heterocyclic organic compound belonging to the pyrazine family.[1][2] Structurally, it features a pyrazine ring substituted with both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) functional group.[1] This compound is of significant interest primarily as a known metabolite of Pyrazinamide, a first-line medication used in the treatment of tuberculosis.[3] Its presence in biological systems is crucial for pharmacokinetic and metabolic studies of Pyrazinamide. The compound typically appears as a white to off-white solid and is stable under normal storage conditions.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, formulation, and analysis. The presence of a hydroxyl group and ester functionality contributes to its polarity and potential for hydrogen bonding, influencing its solubility and other physical properties.[1]

| Property | Value | Reference |

| CAS Number | 13924-95-3 | [2][5][6][7] |

| Molecular Formula | C₆H₆N₂O₃ | [2][5][7] |

| Molecular Weight | 154.12 g/mol | [5][7] |

| Melting Point | 183-185 °C | [3][5][8] |

| Boiling Point | 424.1°C at 760 mmHg | [5][8] |

| Density | 1.39 g/cm³ | [3][5][8] |

| Flash Point | 210.3 ± 27.3 °C | [5][8] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents. | [1] |

| pKa (Predicted) | 10.55 ± 0.40 | [3] |

| XLogP3 | -0.6 | [5][8] |

| PSA (Polar Surface Area) | 67.8 Ų | [5][8] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound. While experimentally derived spectra are not widely published, predicted data provides valuable information for identification.

| Analysis Type | Data / Predicted Values | Reference |

| Exact Mass | 154.03784 Da | [5][9] |

| InChI Key | VNFXNPFSTYYFCZ-UHFFFAOYSA-N | [5][6] |

| Predicted Collision Cross Section (CCS) Data | Adduct | m/z |

| [M+H]⁺ | 155.04512 | |

| [M+Na]⁺ | 177.02706 | |

| [M-H]⁻ | 153.03056 |

Biological Context: Metabolism of Pyrazinamide

This compound is not typically synthesized for direct biological activity but is studied as a metabolite of the anti-tuberculosis drug Pyrazinamide (PZA). In the human body, PZA undergoes extensive metabolism, primarily in the liver, involving a microsomal amidase and xanthine oxidase.[10] The major metabolic pathway leads to 5-hydroxypyrazinoic acid, which is the direct precursor to the titular compound.[10] Understanding this pathway is critical for evaluating the efficacy and potential toxicity of PZA.

Caption: Metabolic conversion of Pyrazinamide to its major metabolites.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, characterization, and quantification of this compound. The following sections provide generalized yet detailed methodologies relevant to researchers.

General Protocol for Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural identification of an organic compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum. Set the spectral width to cover a range of 0-15 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover a range of 0-200 ppm.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proton and carbon environments in the molecule.

2. Mass Spectrometry (MS) [11][12]

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source for this polar molecule.

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the molecular weight and fragmentation patterns.

3. Fourier-Transform Infrared (FTIR) Spectroscopy [11][12]

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with anhydrous potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups, such as O-H (hydroxyl), C=O (ester), C-O, and aromatic C=N/C=C stretches.

Protocol for Quantification in Biological Fluids

This protocol is adapted from methods used for the parent drug, Pyrazinamide, and its metabolites in plasma.[10]

Caption: Sample preparation workflow for metabolite analysis in plasma.

-

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.[10]

-

Sample Preparation: [10]

-

To 100 µL of plasma, add a suitable internal standard.

-

Induce protein precipitation by adding 300 µL of a cold methanol-acetonitrile mixture (1:1, v/v).

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully collect the clear supernatant for analysis.

-

-

Chromatographic Conditions: [10]

-

Column: A reverse-phase C18 column (e.g., HSS T3 C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

-

-

Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized to ensure accurate quantification.

-

References

- 1. CAS 13924-95-3: 5-Hydroxypyrazine-2-carboxylic acid methyl… [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 5-Hydroxypyrazine-2-carboxylic acid methyl ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5-Hydroxypyrazine-2-Carboxylic Acid Methyl Ester | CAS 26248-29-1 | Structure, Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 13924-95-3 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Solubility Profile of Methyl 5-hydroxypyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the available solubility information, relevant physicochemical properties, and a detailed experimental protocol for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | - |

| Molecular Weight | 154.12 g/mol | - |

| XLogP3-AA | -0.6 | [1] |

| Topological Polar Surface Area | 72.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

The negative XLogP3-AA value suggests a preference for polar environments. The topological polar surface area (TPSA) is also indicative of a compound with moderate polarity, which would favor solubility in polar organic solvents.

Qualitative Solubility Observations

Based on available literature, the following qualitative observations on the solubility of this compound have been noted:

-

Soluble in:

-

Likely Soluble in (based on polarity):

-

Ethanol

-

Other polar protic and aprotic solvents

-

-

Lower Solubility in:

-

Ethyl acetate (EtOAc) - Used for trituration, suggesting lower solubility.[4]

-

-

Expected Poor Solubility in:

-

Non-polar solvents such as heptane or hexane.

-

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, adapted from standard laboratory procedures, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A standard calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of this compound from its corresponding carboxylic acid.

Caption: Synthesis of this compound.

Logical Relationship of Solubility Determination

The diagram below outlines the logical steps involved in the experimental determination of solubility.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 13924-95-3 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 3. WO2015155626A1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1,3]THIAZIN-8a(8H)-YL-1,3-THIAZOL-4-YL AMIDES - Google Patents [patents.google.com]

- 4. WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives as sstr4 agonists - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tautomeric Forms of Methyl 5-hydroxypyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical aspect of its molecular characterization is the phenomenon of tautomerism, which can significantly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, focusing on the lactam-lactim equilibrium. The guide synthesizes theoretical predictions and available spectroscopic data to offer a detailed understanding of its structural dynamics. The PubChem database assigns the canonical SMILES COC(=O)C1=CNC(=O)C=N1 and the IUPAC name "methyl 6-oxo-1H-pyrazine-3-carboxylate," indicating a preference for the lactam tautomer in standard representations.[1]

Tautomeric Equilibrium: Lactam vs. Lactim Forms

The primary tautomerism exhibited by this compound is the lactam-lactim equilibrium. This involves the migration of a proton between the nitrogen and oxygen atoms of the pyrazinone ring.

-

Lactam (Keto) Form: In this form, the proton resides on the nitrogen atom, resulting in a carbonyl group (C=O) on the pyrazine ring. This tautomer is formally named Methyl 5-oxo-1,5-dihydropyrazine-2-carboxylate .

-

Lactim (Enol) Form: Here, the proton is located on the oxygen atom, giving rise to a hydroxyl group (-OH) and an imine functionality (C=N) within the pyrazine ring. This tautomer is named This compound .

Theoretical studies on the parent compound, 2-hydroxypyrazine, suggest that while the lactim form may be more stable in the gas phase, the lactam form is energetically favored in solution. This shift in equilibrium is attributed to the greater polarity of the lactam tautomer, which is better stabilized by solvent molecules.

Spectroscopic Characterization of Tautomers

The identification and quantification of the tautomeric forms of this compound rely on various spectroscopic techniques. Although specific experimental data for this exact molecule is limited, data from analogous compounds and theoretical predictions provide a strong basis for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution. The chemical shifts of the protons and carbons in the pyrazine ring are sensitive to the electronic distribution, which differs significantly between the lactam and lactim forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound in DMSO-d₆

| Tautomer | Atom | Predicted Chemical Shift (ppm) | Notes |

| Lactam | Pyrazine-H | 7.8 - 8.2 | Deshielded due to the proximity of the carbonyl group. |

| Pyrazine-H | 7.3 - 7.6 | ||

| N-H | 11.0 - 13.0 (broad) | Exchangeable proton, signal may be broad. | |

| -OCH₃ | ~3.8 | Typical for a methyl ester. | |

| C=O (ring) | 155 - 160 | Characteristic of a lactam carbonyl. | |

| C-ester | 145 - 150 | ||

| C-H | 130 - 135 | ||

| C-H | 125 - 130 | ||

| C=O (ester) | ~165 | ||

| -OCH₃ | ~52 | ||

| Lactim | Pyrazine-H | 7.9 - 8.3 | |

| Pyrazine-H | 7.4 - 7.7 | ||

| O-H | 9.0 - 11.0 (broad) | Exchangeable proton, signal may be broad. | |

| -OCH₃ | ~3.8 | ||

| C-OH | 150 - 155 | Shielded relative to the lactam carbonyl carbon. | |

| C-ester | 140 - 145 | ||

| C-H | 135 - 140 | ||

| C-H | 120 - 125 | ||

| C=O (ester) | ~165 | ||

| -OCH₃ | ~52 |

Note: These are predicted values based on data from similar pyrazine derivatives and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The most significant difference is expected in the region of the carbonyl and hydroxyl stretching vibrations.

Table 2: Key Predicted IR Absorption Frequencies for the Tautomers of this compound

| Tautomer | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

| Lactam | N-H stretch | 3200 - 3400 (broad) | |

| C=O stretch (lactam) | 1650 - 1690 (strong) | A key indicator of the lactam form. | |

| C=O stretch (ester) | ~1725 | ||

| Lactim | O-H stretch | 3200 - 3600 (broad) | Characteristic of a hydroxyl group. |

| C=N stretch | 1600 - 1650 | ||

| C=O stretch (ester) | ~1725 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to hydroxypyrazine carboxylic acids involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide, followed by esterification.[2]

Materials:

-

Glyoxal

-

2-Amino-2-carbamoylacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Methanol

-

Thionyl chloride or other esterification agent

Procedure:

-

Condensation: Dissolve 2-amino-2-carbamoylacetic acid in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).

-

Slowly add an aqueous solution of glyoxal to the reaction mixture while maintaining the temperature and alkaline pH.

-

Stir the reaction for several hours at low temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the 5-hydroxypyrazine-2-carboxylic acid.

-

Filter, wash with cold water, and dry the crude product.

-

Esterification: Reflux the crude 5-hydroxypyrazine-2-carboxylic acid in methanol with a catalytic amount of thionyl chloride or sulfuric acid until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy Protocol:

-

Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol:

-

Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate. Alternatively, use an ATR-FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups of the expected tautomers.

Diagrams

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Note: The images in the diagram above are placeholders and would need to be replaced with the actual chemical structures.

Caption: General experimental workflow for tautomer characterization.

Conclusion

The tautomeric equilibrium between the lactam and lactim forms is a defining characteristic of this compound. While the lactam form is generally favored in solution, the position of the equilibrium can be influenced by factors such as solvent polarity and temperature. A thorough understanding of this tautomerism, aided by spectroscopic and computational methods, is crucial for researchers in the field of drug discovery and development to accurately interpret experimental data and predict the behavior of this compound in biological systems. Further experimental studies are warranted to provide precise quantitative data on the tautomeric populations and their interconversion kinetics for this specific molecule.

References

The Ascendant Therapeutic Potential of Novel Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a plethora of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, comprehensive quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity of Novel Pyrazine Derivatives

Pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[2][3]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various novel pyrazine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyrazines | Chalcone derivative 25i | MCF-7 (Breast) | < 0.01 | [4] |

| Chalcone derivative 25j | MCF-7 (Breast) | < 0.01 | [4] | |

| Pyrazolo[3,4-b]pyridines | Compound C03 | Km-12 (Colon) | 0.304 | [5][6] |

| [5][7][8]triazolo[4,3-a]Pyrazines | Compound 17l | A549 (Lung) | 0.98 | [9][10] |

| Compound 17l | MCF-7 (Breast) | 1.05 | [9][10] | |

| Compound 17l | Hela (Cervical) | 1.28 | [9][10] | |

| Imadazo[1,2-a]pyrazines | Compound 3c | MCF-7 (Breast) | 6.66 (average) | [10][11] |

| Compound 3c | HCT116 (Colon) | 6.66 (average) | [10][11] | |

| Compound 3c | K562 (Leukemia) | 6.66 (average) | [10][11] | |

| Pyrazoline Derivatives | Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [12] |

| Compound 11 | U251 (Glioblastoma) | 11.9 | [12] | |

| Chloropyrazine-tethered Pyrimidines | Compound 35 | DU-145 (Prostate) | 5 µg/mL | [13] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][5][7][8]triazine Sulfonamides | MM129, MM130, MM131 | HCT 116 (Colon) | 0.13 - 0.9 | [14] |

| MM129, MM130, MM131 | HeLa (Cervical) | 0.17 - 1.15 | [14] | |

| MM129, MM130, MM131 | PC-3 (Prostate) | 0.17 - 1.15 | [14] | |

| MM129, MM130, MM131 | BxPC-3 (Pancreatic) | 0.17 - 1.15 | [14] |

Signaling Pathways in Cancer

Novel pyrazine derivatives exert their anticancer effects by modulating key signaling pathways involved in tumorigenesis. A prominent target is the Receptor Tyrosine Kinase (RTK) signaling pathway, which, when dysregulated, can lead to uncontrolled cell growth and proliferation.[15]

Another critical target for pyrazine-based anticancer agents is the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a role in the RAS-ERK signaling pathway.[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyrazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity of Novel Pyrazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have shown promising activity against a range of bacteria and fungi.[17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several novel pyrazine derivatives are presented below.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine-2-carboxylic acid derivatives | Compound P4 | C. albicans | 3.125 | [8] |

| Compound P10 | C. albicans | 3.125 | [8] | |

| Compound P4 | S. aureus | 6.25 | [8] | |

| Compound P2 | S. aureus | 6.25 | [8] | |

| Compound P6, P7, P9, P10 | P. aeruginosa | 25 | [8] | |

| Compound P3, P4, P7, P9 | E. coli | 50 | [8] | |

| Triazolo[4,3-a]pyrazine derivatives | Compound 2e | E. coli | 16 | [18] |

| Compound 2e | S. aureus | 32 | [18] | |

| 3-Aminopyrazine-2-carboxamides | Compound 17 | M. tuberculosis H37Rv | 12.5 | [19] |

| Compound 12 | M. kansasii | 25 | [19] | |

| Compound 20 | S. aureus | 31.25 µM | [19] | |

| 3-Benzylaminopyrazine-2-carboxamides | Compound 8 | M. tuberculosis H37Rv | 6 µM | [20][21] |

| Compound 9 | M. tuberculosis H37Rv | 6.25 µg/mL | [20] |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Pyrazine derivatives (dissolved in a suitable solvent)

-

Sterile cork borer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline.

-

Plate Inoculation: Spread the bacterial inoculum evenly over the surface of a nutrient agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazine derivative solution to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antiviral Activity of Novel Pyrazine Derivatives

The ongoing threat of viral pandemics has spurred the search for novel antiviral therapeutics. Pyrazine derivatives have shown potential against various viruses, including SARS-CoV-2 and human cytomegalovirus (HCMV).[22][23]

Quantitative Antiviral Activity Data

The antiviral activity of pyrazine derivatives is typically evaluated by measuring the reduction in viral replication in cell culture. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is determined.

| Compound Class | Derivative | Virus | Cell Line | IC50/EC50 | Reference |

| Pyrazine Conjugates | Compound 5e | SARS-CoV-2 | VERO-E6 | IC50 = 0.477 mM | [23] |

| Compound 12i | SARS-CoV-2 | VERO-E6 | IC50 = 0.3638 mM | [23] | |

| Imadazo[1,2-a]pyrazines | Compound 3b | Human coronavirus 229E | - | IC50 = 56.96 µM | [10][11] |

| Pyrido[2,3-b]pyrazines | Compound 27 | HCMV | - | EC50 = 0.33 µM | [22] |

| Pyrazolotriazine derivatives | Compound 1 | SARS-CoV-2 | VERO-E6 | IC50 = 2.4 µM | [24] |

| Compound 5 | SARS-CoV-2 | VERO-E6 | IC50 = 2.8 µM | [24] |

Experimental Protocol: Antiviral Assay for SARS-CoV-2

This protocol outlines a general method for evaluating the in vitro antiviral activity of compounds against SARS-CoV-2.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Culture medium (DMEM with FBS and antibiotics)

-

Pyrazine derivatives

-

96-well plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR or plaque assay)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment and Infection: Pre-treat the cells with different concentrations of the pyrazine derivatives for a short period. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for 48-72 hours.

-

Quantification of Viral Replication:

-

RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using reverse transcription-quantitative polymerase chain reaction.

-

Plaque Assay: Perform a plaque reduction assay to determine the number of infectious virus particles.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the IC50 or EC50 value.

Enzyme Inhibitory Activity

Beyond their broad cytotoxic and antimicrobial effects, many pyrazine derivatives exhibit specific inhibitory activity against various enzymes, which are often the molecular targets responsible for their therapeutic effects.

Quantitative Enzyme Inhibitory Activity Data

| Compound Class | Derivative | Enzyme Target | IC50 | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | Compound C03 | TRKA | 56 nM | [5][6] |

| [5][7][8]triazolo[4,3-a]Pyrazine derivatives | Compound 17l | c-Met | 26.00 nM | [9][10] |

| Compound 17l | VEGFR-2 | 2.6 µM | [9][10] | |

| Imadazo[1,2-a]pyrazines | Compound 3c | CDK9 | 0.16 µM | [10][11] |

| Pyrazine-2-carboxamide derivatives | Compound 68 | EML4-ALK | 1.0 nM (enzyme) | [25] |

| Pyrido[2,3-b]pyrazines | Compound 21 | hERG | 5.6 µM | [22] |

| Compound 29 | hERG | 13 µM | [22] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a generalized protocol for determining the ability of a compound to inhibit the activity of a specific protein kinase.[26]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Pyrazine derivatives

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Dispensing: Dispense the pyrazine derivatives at various concentrations into the wells of a 384-well plate.

-

Kinase Addition: Add the purified kinase to each well and incubate briefly to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Novel pyrazine derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. The data and protocols presented in this technical guide highlight their potential as anticancer, antimicrobial, and antiviral agents. The continued exploration of the pyrazine scaffold, coupled with detailed mechanistic studies and optimization of structure-activity relationships, will undoubtedly lead to the development of new and effective therapeutic agents for a variety of diseases. This guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. jocpr.com [jocpr.com]

- 18. mdpi.com [mdpi.com]

- 19. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Purification of Methyl 5-hydroxypyrazine-2-carboxylate by Recrystallization

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.[1] The purity of this compound is crucial for its intended applications, and recrystallization is a fundamental and effective technique for its purification. This method relies on the principle that the solubility of most solids increases with temperature. By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, leaving impurities behind in the solution. This document provides a detailed protocol for the purification of this compound via recrystallization, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

-

Molecular Formula: C₆H₆N₂O₃[2]

-

Molecular Weight: 154.12 g/mol [2]

-

Appearance: Typically a white to off-white solid[1]

-

Melting Point: 183-185 °C[2]

-

Solubility: Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.[1]

Experimental Protocol

This protocol outlines the steps for the purification of this compound using a single-solvent recrystallization method. Water or an ethanol-water mixture is often a suitable solvent system for structurally similar compounds.[3]

Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., deionized water, ethanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Stir bar

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass rod

-

Ice bath

-

Drying oven or desiccator

-

(Optional) Activated carbon for decolorization

Recrystallization Workflow

Caption: Workflow for the purification of this compound.

Procedure

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, polar solvents like water or ethanol are good starting points.[1]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[5] Using excess solvent will reduce the recovery yield.[6]

-

Decolorization (Optional): If the solution has a noticeable color due to impurities, remove it from the heat and add a small amount of activated carbon.[6] Reheat the solution to boiling for a few minutes.

-

Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[6] This step prevents premature crystallization in the funnel.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[5]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter apparatus for some time, followed by drying in a vacuum oven or a desiccator.[5][6]

Data Presentation

| Compound | Purity Before Recrystallization | Purity After Recrystallization | Purification Method |

| 3-hydroxy-5-methylpyrazine-2-carboxylic acid | 93% | 97% | Recrystallization from hot water[7] |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Recovery | - Too much solvent was used.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Use the minimum amount of hot solvent required for dissolution.- Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.[6] |

| Oiling Out | - The presence of impurities is depressing the melting point.- The boiling point of the solvent is higher than the melting point of the solute. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Choose a solvent with a lower boiling point. |

| No Crystals Form | - The solution is not supersaturated.- The solution cooled too quickly. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and allow to cool again. |

| Persistent Color | - Colored impurities are not removed by recrystallization alone. | - Treat the hot solution with a small amount of activated carbon before hot filtration.[6] |

References

- 1. CAS 13924-95-3: 5-Hydroxypyrazine-2-carboxylic acid methyl… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

Application Notes and Protocols for HPLC Analysis of Methyl 5-hydroxypyrazine-2-carboxylate

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-hydroxypyrazine-2-carboxylate. This compound is a key intermediate in the synthesis of antiviral medications, and its accurate quantification is crucial for quality control and process optimization in pharmaceutical development. The following protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the yield and quality of the final active pharmaceutical ingredient. Therefore, a robust and reliable analytical method is essential. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound, leveraging common laboratory equipment and reagents. The methodology is adapted from established protocols for structurally related compounds such as pyrazinamide metabolites and favipiravir.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Apparatus and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Volumetric Flasks and Pipettes: For the preparation of standard and sample solutions.

-

Syringe Filters: 0.45 µm pore size for sample filtration.

Reagents and Chemicals

-

This compound reference standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or purified water.

-

Potassium dihydrogen phosphate (KH2PO4): Analytical grade, for buffer preparation.

-

Orthophosphoric acid: To adjust the pH of the mobile phase.

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer is commonly used. For example, a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 5 mM potassium dihydrogen phosphate, with the pH of the buffer adjusted to 2.5 with orthophosphoric acid, has been shown to be effective for related compounds.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

-

Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 5 mM KH2PO4 (pH 2.5) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector Wavelength | 323 nm |

Data Presentation and Quantitative Analysis

The quantification of this compound is based on the peak area obtained from the HPLC chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of the analyte in the sample is then determined from this curve.

System Suitability

Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution multiple times. The precision of the retention time and peak area should be within acceptable limits (e.g., Relative Standard Deviation (RSD) < 2%).

Method Validation Parameters (Hypothetical Data)

The following table summarizes hypothetical performance data for the described HPLC method, based on typical values for similar analyses. Actual validation data may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

Caption: Workflow for the HPLC analysis of this compound.

Application Note: GC-MS Analysis of Methyl 5-hydroxypyrazine-2-carboxylate after Silylation Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active pyrazine derivatives. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound makes it non-volatile and prone to poor chromatographic performance, including peak tailing and thermal degradation in the GC system.

To overcome these challenges, a derivatization step is essential to convert the polar analyte into a more volatile and thermally stable derivative. Silylation is a common and effective derivatization technique where an active hydrogen in a polar functional group (like a hydroxyl group) is replaced by a non-polar trimethylsilyl (TMS) group.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific sample matrices.

-

Sample Measurement: Take 1.0 mL of the liquid sample (e.g., plasma, urine, or reaction mixture) in a centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

pH Adjustment: Adjust the sample pH to a neutral or slightly acidic range (pH 6-7) using a suitable buffer to ensure the analyte is in a stable form for extraction.

-

Extraction: Add 2.0 mL of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass test tube.

-

Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol (Silylation)

-

Reagent Preparation: Prepare the derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst in pyridine (or another suitable aprotic solvent like acetonitrile).

-

Reaction: Reconstitute the dried extract from the sample preparation step in 100 µL of the BSTFA with 1% TMCS solution.

-

Incubation: Cap the vial tightly and heat it at 70°C for 30 minutes in a heating block or oven to ensure the completion of the derivatization reaction.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended GC-MS parameters. Optimization may be necessary based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical quantitative data for the GC-MS analysis of the TMS-derivative of this compound.

| Parameter | Value |

| Retention Time (min) | 15.2 |

| Molecular Ion (M+) of TMS-derivative (m/z) | 226 |

| Key Fragment Ions for SIM (m/z) | 211, 197, 169, 73 |

| Limit of Detection (LOD) (µg/mL) | 0.01 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.05 |

| Linear Range (µg/mL) | 0.05 - 10 |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery (%) | 92 - 105 |

| Precision (RSD %) | < 10 |

Mass Spectral Data Interpretation (Predicted)

The derivatization of this compound (molecular weight: 154.12 g/mol ) with BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

-

Molecular Weight of TMS-derivative: 154.12 + 72.2 (Si(CH₃)₃) - 1.01 (H) = 225.31 g/mol

-

Expected Molecular Ion (M+) in Mass Spectrum: m/z 226

Predicted Key Fragment Ions:

-

m/z 211: Loss of a methyl group (-CH₃) from the TMS group.

-

m/z 197: Loss of an ethyl group (-C₂H₅) or further fragmentation.

-

m/z 169: Loss of the TMS group.

-

m/z 73: Characteristic fragment of the trimethylsilyl group [Si(CH₃)₃]⁺.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Silylation Reaction

Caption: Silylation of this compound with BSTFA.

Conclusion

The described method, involving liquid-liquid extraction followed by silylation with BSTFA and subsequent GC-MS analysis, provides a robust and sensitive approach for the quantification of this compound. The derivatization step is crucial for achieving good chromatographic separation and reliable detection. This application note serves as a comprehensive guide for researchers and scientists to implement this methodology for routine analysis and in drug development studies. The provided protocols and hypothetical data can be used as a starting point for method development and validation in your laboratory.

References

Application Notes: Methyl 5-hydroxypyrazine-2-carboxylate as a Versatile Building Block in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Their unique electronic properties and ability to act as versatile scaffolds have made them indispensable in the creation of complex, biologically active molecules.[2][3] Methyl 5-hydroxypyrazine-2-carboxylate (CAS No. 13924-95-3) is a particularly valuable building block, offering multiple reactive sites for chemical modification.[4][5] This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This document provides an overview of its applications, particularly in the development of kinase inhibitors and antiviral agents, along with detailed experimental protocols.

Chemical Properties and Reactivity this compound is a heterocyclic compound featuring a pyrazine ring substituted with a hydroxyl group and a methyl ester.[6][7] These functional groups serve as primary handles for synthetic elaboration, enabling the construction of diverse molecular architectures. The pyrazine ring itself often participates in crucial drug-target interactions, such as hydrogen bonding with the hinge region of kinase ATP-binding sites.[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13924-95-3 | [4][7] |

| Molecular Formula | C₆H₆N₂O₃ | [6][7] |

| Molecular Weight | 154.12 g/mol | [7] |

| Melting Point | 183-185 °C | [7] |

| Boiling Point | 424.1°C at 760 mmHg | [7] |

| Appearance | Solid | - |

| Purity | 95%-98% |[4] |

The primary points of reactivity on the molecule are the hydroxyl group, which can undergo O-alkylation or O-arylation, and the methyl ester, which can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to form amides.

Caption: Key reactive sites for derivatization.

Applications in Drug Discovery

Kinase Inhibitors

The pyrazine scaffold is a prominent motif in small molecule kinase inhibitors, which are critical in oncology and immunology.[8][10] Many pyrazine-based drugs function as ATP-competitive inhibitors, targeting the ATP-binding pocket of protein kinases to modulate cellular signaling pathways involved in proliferation and apoptosis.[8][10] this compound serves as an excellent starting point for synthesizing libraries of such inhibitors. Derivatives have shown potent activity against various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Aurora kinases.[8][11]

Caption: Inhibition of the JAK-STAT signaling pathway.

Table 2: Examples of Pyrazine-Based Kinase Inhibitors and their Activity

| Compound/Derivative | Target Kinase | IC₅₀ Value | Therapeutic Area | Reference |

|---|---|---|---|---|

| Acalabrutinib | BTK | - | Leukemia | [8] |

| Darovasertib | PKC | 1.9 nM (PKCα) | Uveal Melanoma | [8] |

| Compound 34 (Zhejiang Hisun) | JAK1, JAK2, TYK2 | 3 nM, 8.5 nM, 7.7 nM | Inflammation | [8] |

| Imidazo[1,2-a]pyrazine Derivative 15 | Aurora-A | - | Cancer | [11] |

| BMS-354825 (Dasatinib) | Src/Abl | - | Leukemia | [12] |

| 2,6-disubstituted pyrazine (12b) | CK2 | - | Cancer |[13] |

Antiviral Agents

The development of novel antiviral agents is crucial for combating emerging viral threats. Multi-step synthesis using versatile building blocks is a key strategy for creating complex antiviral molecules. Pyrazine derivatives have been investigated for their potential as antiviral agents, with some synthesized conjugates showing promising activity against viruses like SARS-CoV-2 and Zika virus.[14][15] The pyrazine core can be functionalized to optimize interactions with viral targets, inhibiting processes such as viral entry or replication.[15]

Table 3: Antiviral Activity of Pyrazine and Related Heterocyclic Derivatives

| Compound Class | Target Virus | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazine-triazole Conjugates | SARS-CoV-2 | In vitro antiviral assay | Promising antiviral properties | [14] |

| 1-Aryl-4-arylmethylpiperazines | Zika Virus (ZIKV) | RT-qPCR in HUVECs | Identified as novel ZIKV entry inhibitors | [15] |

| Hydrazine-carbothioamides | Yellow Fever Virus (YFV) | Cytopathic effect reduction | EC₉₀ in the range of 0.06 – 2.2 μg/mL | [16] |

| 1-Hydroxyimidazole Carboxylates | Vaccinia Virus (VACV) | In vitro antiviral assay | Selectivity Index (SI) up to 919 |[17] |

Experimental Protocols

Protocol 1: Synthesis of a 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid Intermediate

This protocol outlines a foundational method for synthesizing a key pyrazine intermediate, adapted from procedures for related compounds.[18][19] This intermediate is structurally similar and can be a precursor for derivatives of this compound.

Materials:

-

Methylglyoxal

-

2-Amino malonamide

-

Sodium hydroxide solution (alkaline solution)

-

50% Sulfuric acid solution

-

Dioxane/water mixture

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Cyclization: In a reaction vessel, dissolve 2-amino malonamide in an alkaline solution (e.g., sodium hydroxide). Cool the solution to 5-10 °C.[19]

-

Slowly add methylglyoxal to the cooled solution while stirring. Maintain the temperature during the addition.

-